molecular formula C19H21N3O4S B299354 N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}phenylalaninamide

N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}phenylalaninamide

Cat. No. B299354
M. Wt: 387.5 g/mol
InChI Key: MWPVDOBHYKSOAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}phenylalaninamide, also known as NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist. This compound has been extensively studied for its potential applications in various scientific research fields.

Scientific Research Applications

N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}phenylalaninamide has been widely used as a research tool to investigate the role of CaSR in various physiological and pathological processes. CaSR is a G protein-coupled receptor that is expressed in various tissues, including the parathyroid gland, kidney, bone, and gastrointestinal tract. It plays a crucial role in regulating calcium homeostasis, bone metabolism, and gastrointestinal function.

Mechanism of Action

N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}phenylalaninamide binds to the extracellular domain of CaSR and inhibits its activation by extracellular calcium ions. This leads to a decrease in intracellular calcium signaling and downstream physiological responses. N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}phenylalaninamide has also been shown to inhibit the proliferation and migration of cancer cells that express CaSR.
Biochemical and Physiological Effects
N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}phenylalaninamide has been shown to have various biochemical and physiological effects, depending on the tissue and cell type. In the parathyroid gland, N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}phenylalaninamide inhibits the secretion of parathyroid hormone (PTH) in response to low calcium levels. In the kidney, N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}phenylalaninamide reduces the reabsorption of calcium and increases the excretion of phosphate. In bone, N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}phenylalaninamide inhibits the formation and resorption of bone. In the gastrointestinal tract, N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}phenylalaninamide inhibits the secretion of gastric acid and the release of gastrointestinal hormones.

Advantages and Limitations for Lab Experiments

N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}phenylalaninamide has several advantages as a research tool. It is highly selective for CaSR and does not interact with other calcium channels or receptors. It is also stable and can be easily synthesized and purified. However, N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}phenylalaninamide has some limitations. It has low solubility in water and requires the use of organic solvents for in vitro experiments. It also has poor bioavailability and requires the use of high doses for in vivo experiments.

Future Directions

N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}phenylalaninamide has potential applications in various scientific research fields, including endocrinology, nephrology, bone biology, and oncology. Future research directions could include the development of more potent and selective CaSR antagonists, the investigation of the role of CaSR in other physiological and pathological processes, and the evaluation of the therapeutic potential of CaSR antagonists in various diseases.
Conclusion
In conclusion, N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}phenylalaninamide, or N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}phenylalaninamide, is a selective CaSR antagonist that has been extensively studied for its potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}phenylalaninamide has the potential to be a valuable research tool and therapeutic agent in the future.

Synthesis Methods

The synthesis of N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}phenylalaninamide involves the reaction of N-(4-bromophenyl)sulfonyl-2-pyrrolidinone with L-phenylalaninamide in the presence of a base. The resulting product is then purified using column chromatography. The purity of N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}phenylalaninamide can be confirmed using high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

properties

Product Name

N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}phenylalaninamide

Molecular Formula

C19H21N3O4S

Molecular Weight

387.5 g/mol

IUPAC Name

2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]-3-phenylpropanamide

InChI

InChI=1S/C19H21N3O4S/c20-19(24)17(13-14-5-2-1-3-6-14)21-27(25,26)16-10-8-15(9-11-16)22-12-4-7-18(22)23/h1-3,5-6,8-11,17,21H,4,7,12-13H2,(H2,20,24)

InChI Key

MWPVDOBHYKSOAI-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)N

Origin of Product

United States

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